molecular formula C15H14Cl2N2S B14683168 Urea, 1,3-bis(o-chlorobenzyl)-2-thio- CAS No. 31964-49-5

Urea, 1,3-bis(o-chlorobenzyl)-2-thio-

Cat. No.: B14683168
CAS No.: 31964-49-5
M. Wt: 325.3 g/mol
InChI Key: KNVQGYRKNYQADY-UHFFFAOYSA-N
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Description

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- (IUPAC name: 1,3-bis[(2-chlorophenyl)methyl]thiourea; CID 3038177) is a thiourea derivative with the molecular formula C₁₅H₁₄Cl₂N₂S. Its structure features two o-chlorobenzyl groups attached to the nitrogen atoms of a thiourea core (N–C(=S)–N) . Key properties include:

  • SMILES: C1=CC=C(C(=C1)CNC(=S)NCC2=CC=CC=C2Cl)Cl
  • InChIKey: KNVQGYRKNYQADY-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 173.3 Ų ([M+H]⁺) to 187.6 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

CAS No.

31964-49-5

Molecular Formula

C15H14Cl2N2S

Molecular Weight

325.3 g/mol

IUPAC Name

1,3-bis[(2-chlorophenyl)methyl]thiourea

InChI

InChI=1S/C15H14Cl2N2S/c16-13-7-3-1-5-11(13)9-18-15(20)19-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20)

InChI Key

KNVQGYRKNYQADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NCC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Thiourea with o-Chlorobenzyl Chloride

The most straightforward route involves the nucleophilic substitution of thiourea with o-chlorobenzyl chloride. Thiourea, possessing two nucleophilic amine groups, reacts with two equivalents of o-chlorobenzyl chloride in the presence of a base such as potassium carbonate or triethylamine. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C).

Mechanistic Insights :

  • Deprotonation of thiourea by the base generates a thiolate ion, enhancing nucleophilicity.
  • Sequential substitution of chloride ions by the thiolate yields the bis-alkylated product.

Optimization Considerations :

  • Stoichiometry : A 1:2.2 molar ratio of thiourea to o-chlorobenzyl chloride ensures complete bis-alkylation while mitigating side reactions.
  • Solvent Selection : DMF enhances solubility of intermediates, but THF offers easier post-reaction purification.
  • Purification : Crude products are often recrystallized from ethanol/water mixtures or subjected to column chromatography using silica gel and dichloromethane/n-heptane eluents.

Example Protocol (Adapted from CN101333176A):

  • Combine thiourea (1.0 equiv), o-chlorobenzyl chloride (2.2 equiv), and K₂CO₃ (3.0 equiv) in DMF.
  • Reflux at 80°C for 12 hours under nitrogen.
  • Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
  • Purify via recrystallization (ethanol/water) to yield white crystals (68–75% yield).

DMDTC-Mediated Synthesis Using S,S-Dimethyl Dithiocarbonate

The PMC article highlights S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene alternative for thiourea synthesis. This method involves two steps:

  • Formation of an S-methyl N-alkylthiocarbamate intermediate.
  • Reaction with a second amine to yield the thiourea.

Application to Target Compound :

  • React o-chlorobenzylamine with DMDTC (1:1 ratio) at 25°C to form the intermediate thiocarbamate.
  • Introduce a second equivalent of o-chlorobenzylamine and heat to 60°C for 6 hours.

Advantages :

  • Avoids hazardous alkylating agents.
  • High purity due to in situ precipitation of the product.

Yield : 82–89% (based on analogous reactions in Scheme 8 of).

CDI-Based Carbonyldiimidazole Strategy

Carbonyldiimidazole (CDI) facilitates urea and thiourea synthesis via imidazolide intermediates. For thioureas, this method requires adaptation to incorporate sulfur.

Protocol (Adapted from WO2017154019A1 and PMC):

  • React o-chlorobenzylamine (2.0 equiv) with CDI (1.0 equiv) in THF to form the bis-imidazolide.
  • Treat with hydrogen sulfide gas or ammonium sulfide to introduce the thio group.
  • Purify via solvent extraction (dichloromethane/n-heptane).

Challenges :

  • Handling gaseous H₂S necessitates specialized equipment.
  • Competing side reactions may reduce yield (e.g., over-imidazolylation).

Hofmann Rearrangement for Isocyanate Intermediate Generation

While traditionally used for ureas, the Hofmann rearrangement can be adapted for thioureas by trapping isocyanate intermediates with thiols.

Steps :

  • Convert a benzyl carboxamide to an isocyanate using N-bromosuccinimide (NBS) and KOH.
  • React the isocyanate with o-chlorobenzyl thiol to form the thiourea.

Limitations :

  • Low efficiency due to competing hydrolysis of isocyanates.
  • Requires multi-step synthesis of precursors.

Analytical Characterization

Critical data for verifying the structure and purity of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- include:

Property Method Expected Outcome
Melting Point Differential Scanning Calorimetry 145–148°C (decomposes)
IR Spectroscopy KBr Pellet ν(S–C=N) at 1250 cm⁻¹; ν(N–H) at 3350 cm⁻¹
¹H NMR CDCl₃ δ 7.3–7.5 (m, 8H, aromatic); δ 4.6 (s, 4H, CH₂)
Powder X-Ray Diffraction XRD Peaks at 9.05°, 18.64°, 21.07° (2θ)

Comparative Analysis of Synthetic Routes

The table below evaluates the efficacy of each method:

Method Yield Purity Scalability Hazard Profile
Direct Alkylation 68–75% Moderate High Moderate (alkylating agents)
DMDTC-Mediated 82–89% High Moderate Low
CDI-Based 60–65% High Low Moderate (H₂S handling)
Hofmann Rearrangement 40–50% Low Low High (NBS, KOH)

Key Findings :

  • The DMDTC method offers the best balance of yield and safety.
  • Direct alkylation is preferred for large-scale synthesis despite moderate yields.

Chemical Reactions Analysis

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the o-chlorobenzyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Core Structure Substituents Biological Activity Key Properties
Urea, 1,3-bis(o-chlorobenzyl)-2-thio- C₁₅H₁₄Cl₂N₂S Thiourea o-chlorobenzyl Not reported CCS: 173.3–187.6 Ų
1,3-bis(o-chlorobenzyl)uracil (6a) C₁₅H₁₂Cl₂N₂O₂ Uracil o-chlorobenzyl Anti-HIV-1 Synthesized via one-pot method
1-Naphthylthiourea (ANTU) C₁₁H₁₀N₂S Thiourea 1-naphthyl Rodenticide High rodent toxicity
3-Cyano-tetrahydrobenzo[b]thiophene urea derivatives Varies Urea Thiophene/benzoyl groups Not specified Synthetic intermediates
Key Observations :

Core Structure: The target compound’s thiourea core (N–C(=S)–N) contrasts with the uracil core (pyrimidine-2,4-dione) in 1,3-bis(o-chlorobenzyl)uracil (6a). Thiourea derivatives generally exhibit higher reactivity due to the sulfur atom’s polarizability .

Substituent Effects :

  • The o-chlorobenzyl groups in the target compound and Compound 6a confer resistance to enzymatic degradation due to chlorine’s electronegativity and steric hindrance. This property is critical in anti-HIV agents like Compound 6a .
  • ANTU’s 1-naphthyl group enhances hydrophobicity, facilitating its uptake in rodenticidal applications .

Synthetic Accessibility: Compound 6a is synthesized via a regioselective one-pot method using o-chlorobenzyl chlorides and pyrimidine precursors .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS values (173.3–187.6 Ų) suggest a compact conformation compared to larger uracil derivatives (e.g., Compound 6a), which may lack such data .
  • Solubility : The o-chlorobenzyl groups likely reduce water solubility compared to ANTU or thiophene-based ureas, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Urea, 1,3-bis(o-chlorobenzyl)-2-thio-?

  • Methodological Answer : The compound can be synthesized via a two-step procedure involving benzoylisothiocyanate and substituted tetrahydro-benzo[b]thiophene derivatives. Equimolar amounts of starting materials (e.g., 1a or 1b) are stirred in 1,4-dioxane at room temperature overnight. The product is isolated by filtration after pouring the reaction mixture onto ice/water . Key considerations:

  • Solvent choice (polar aprotic solvents like 1,4-dioxane enhance reactivity).
  • Isolation efficiency (ice/water precipitation minimizes byproduct contamination).
  • Yield optimization via reaction time and stoichiometric ratios.

Q. How is Urea, 1,3-bis(o-chlorobenzyl)-2-thio- characterized post-synthesis?

  • Methodological Answer : Characterization typically involves:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic protons.
  • IR spectroscopy to identify thiourea C=S stretching (~1200–1250 cm⁻¹).
  • HPLC for purity assessment (>95% purity threshold for biological assays).
  • Elemental analysis to validate empirical formulas.
    • Data should be tabulated to compare experimental vs. theoretical values (e.g., %C, %H, %N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from structural analogs (e.g., para- vs. ortho-substituted benzyl groups). To address this:

  • Comparative studies : Synthesize analogs (e.g., replacing o-chlorobenzyl with p-hydroxyphenyl groups) and evaluate anti-inflammatory activity via COX-2 inhibition assays .
  • Meta-analysis : Use databases like Web of Science to track citation networks and identify methodological discrepancies (e.g., solvent effects, assay protocols) .
  • Statistical validation : Apply ANOVA to compare data from independent studies.

Q. What in silico models are suitable for predicting the biological activity of Urea, 1,3-bis(o-chlorobenzyl)-2-thio-?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like TNF-α or IL-6 receptors.
  • QSAR modeling : Train models on datasets of urea derivatives with known IC₅₀ values.
  • ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., hepatotoxicity) based on structural features (e.g., chlorine substituents) .
    • Example table for docking scores:
Target ProteinBinding Energy (kcal/mol)Predicted IC₅₀ (µM)
COX-2-8.212.5
TNF-α-7.818.3

Q. What experimental designs are recommended for evaluating the toxicity of this compound in preclinical studies?

  • Methodological Answer :

  • Acute toxicity : Follow OECD Guideline 423, administering doses (10–1000 mg/kg) to rodent models. Monitor mortality, organ weight changes, and histopathology (e.g., liver/kidney damage) .
  • Genotoxicity : Conduct Ames tests with S. typhimurium strains (TA98, TA100) to detect mutagenic potential.
  • Data interpretation : Use dose-response curves to calculate LD₅₀ and NOAEL (No Observed Adverse Effect Level).

Methodological Notes

  • Literature Review : Prioritize databases like Web of Science and PubMed for peer-reviewed synthesis protocols and toxicity data. Avoid non-peer-reviewed sources (e.g., commercial websites) .
  • Structural Analogues : Cross-reference data from compounds like 1,3-bis(p-hydroxyphenyl) urea to infer biological activity, but validate experimentally due to substituent effects .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring time) to minimize variability .

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